molecular formula C6H12O4 B1582849 Methyl-2-deoxy-beta-D-ribofuranoside CAS No. 51255-18-6

Methyl-2-deoxy-beta-D-ribofuranoside

Cat. No.: B1582849
CAS No.: 51255-18-6
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-UHFFFAOYSA-N
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Description

Methyl-2-deoxy-β-D-ribofuranoside (CAS 51255-18-6) is a carbohydrate derivative characterized by the absence of a hydroxyl group at the 2' position of the ribofuranose ring. Its molecular formula is C₆H₁₂O₄, with a molecular weight of 148.16 g/mol . This compound is structurally related to ribose but lacks the 2'-hydroxyl group, which significantly alters its chemical reactivity and biological interactions. It serves as a critical intermediate in the synthesis of nucleoside analogs, such as decitabine, and is utilized in medicinal chemistry for developing antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside typically involves the methylation of 2-deoxy-D-ribose. One common method is the reaction of 2-deoxy-D-ribose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl glycoside . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-beta-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Structural and Functional Importance in Nucleic Acids

MDR is a derivative of ribose that plays a crucial role in the structure of nucleic acids. It serves as a building block for DNA and RNA, influencing their stability and functionality. The unique furanose ring structure of MDR contributes to the conformational dynamics essential for biological interactions.

  • Case Study: Conformational Analysis
    A study utilizing proton magnetic resonance spectroscopy demonstrated that the conformations of methyl-2-deoxy-beta-D-ribofuranoside are critical for understanding its role in DNA scaffolding. The findings revealed how solvent interactions can affect its structural integrity, which is vital for its function in biological systems .

Applications in Drug Development

Due to its structural properties, MDR has been explored as a precursor in the synthesis of various antiviral and antibiotic compounds. Its ability to mimic natural nucleosides allows it to interfere with viral replication mechanisms.

  • Antiviral Activity
    Research indicates that modifications of MDR can lead to compounds with enhanced antiviral properties. For instance, derivatives of this compound have been investigated for their efficacy against viral infections by targeting viral polymerases .

Molecular Recognition Studies

MDR is also utilized in studies focused on molecular recognition processes. Its interactions with proteins and other biomolecules are essential for understanding biochemical pathways.

  • Binding Studies
    The vibrational spectra of MDR have been analyzed using techniques such as Raman and infrared spectroscopy to elucidate its binding interactions with enzymes and receptors. These studies provide insights into the dynamics of molecular recognition, which is fundamental in drug design .

Synthesis of Modified Nucleosides

MDR serves as a starting material for synthesizing modified nucleosides that exhibit improved pharmacological properties. The quaternization reactions involving MDR derivatives have shown promise in generating compounds with enhanced biological activity.

  • Quaternization Reactions
    A recent study reported the successful quaternization of 5-O-sulfonates derived from MDR, leading to the formation of quaternary ammonium salts. These compounds exhibited varied yields depending on the reaction conditions, highlighting the potential for tailored synthesis in medicinal chemistry .

Spectroscopic Characterization

The application of spectroscopic techniques has been pivotal in studying the properties of MDR. Comprehensive vibrational analyses have provided valuable data regarding its molecular dynamics and structural characteristics.

TechniqueApplicationKey Findings
Inelastic Neutron ScatteringElucidation of vibrational modesIdentified distinct molecular structures
Raman SpectroscopyStructural characterizationRevealed insights into bonding interactions
Infrared SpectroscopyAnalysis of functional groupsProvided data on O-H and C-H stretching modes

Mechanism of Action

The mechanism of action of Methyl-2-deoxy-beta-D-ribofuranoside involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in nucleotide metabolism. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural Analogs: Anomeric and Stereochemical Variants

  • Methyl-2-deoxy-α-D-ribofuranoside (CAS NA): Shares the same molecular formula (C₆H₁₂O₄) and weight (148.16 g/mol) as the β-anomer but differs in the configuration of the glycosidic bond (α vs. β). This anomeric distinction impacts its solubility and enzymatic recognition, making the β-form more prevalent in nucleoside synthesis due to its biological relevance .
  • Methyl-β-D-ribofuranoside (CAS 7473-45-2): Contains a hydroxyl group at the 2' position (C₆H₁₂O₅, MW 164.16 g/mol). The presence of the 2'-OH group enhances hydrogen-bonding capacity, increasing its polarity compared to the 2'-deoxy variant. This difference is critical in RNA analog synthesis, where 2'-OH is essential for ribozyme activity .

Substituted Derivatives: Fluorinated and Benzylated Analogs

  • Methyl 2-Deoxy-2-fluoro-β-D-ribofuranoside: Fluorination at the 2' position (e.g., Cl-F(↑)-dAdo) introduces steric and electronic effects that enhance resistance to enzymatic degradation. Such derivatives exhibit potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, leading to selective cytotoxicity in cancer cells .
  • Methyl-3,5-di-O-benzyl-2-deoxy-β-D-ribofuranoside: Benzyl groups at the 3' and 5' positions (C₁₉H₂₂O₄, MW 314.37 g/mol) act as protective moieties during nucleoside synthesis. These groups improve lipophilicity, facilitating cell membrane penetration, but require subsequent deprotection steps for biological activation .

Pharmacological and Biochemical Implications

  • Mechanism of Cytotoxicity: Fluorinated derivatives like Cl-F(↑)-dAdo (2'-deoxy-2-fluoro-β-D-arabinofuranosyl adenine) demonstrate 50-fold greater cytotoxicity in CEM cells compared to non-fluorinated analogs. This is attributed to stronger inhibition of ribonucleotide reductase, which depletes deoxycytidine nucleotides essential for DNA repair . In contrast, benzylated derivatives (e.g., 3,5-di-O-benzyl) show reduced cytotoxicity until deprotected, emphasizing the role of functional groups in prodrug design .
  • Enzymatic Substrate Specificity: The absence of the 2'-OH group in Methyl-2-deoxy-β-D-ribofuranoside renders it resistant to ribonucleases, making it a stable scaffold for antisense oligonucleotide therapeutics. However, this also limits its utility in RNA-based applications requiring 2'-OH-mediated catalysis .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
Methyl-2-deoxy-β-D-ribofuranoside 51255-18-6 C₆H₁₂O₄ 148.16 2'-deoxy, used in nucleoside analog synthesis
Methyl-β-D-ribofuranoside 7473-45-2 C₆H₁₂O₅ 164.16 2'-OH enhances polarity and RNA interactions
Cl-F(↑)-dAdo N/A C₁₀H₁₂FN₅O₃ 285.23 2'-fluoro substitution, inhibits ribonucleotide reductase
3,5-di-O-benzyl-2-deoxy-β-D-ribofuranoside N/A C₁₉H₂₂O₄ 314.37 Benzyl protection enhances lipophilicity
Decitabine β-Isomer 78185-66-7 C₁₈H₁₈N₄O₄ 384.43 DNA methyltransferase inhibitor, derived from 2'-deoxy scaffold

Biological Activity

Methyl-2-deoxy-beta-D-ribofuranoside (MDR) is a derivative of ribose, a sugar that plays a critical role in various biological processes, particularly in nucleic acids. This article explores the biological activity of MDR, focusing on its structural properties, biological implications, and potential applications in therapeutic contexts.

Structural Overview

MDR is characterized by its five-membered furanose ring structure, which is crucial for its biological function. The molecular formula of MDR is C6H12O4C_6H_{12}O_4, and it exhibits unique conformational dynamics that influence its interaction with biological macromolecules.

Table 1: Structural Properties of this compound

PropertyValue
Molecular Weight148.16 g/mol
Melting Point60-62 °C
SolubilitySoluble in water
ConfigurationBeta anomer

Role in Nucleic Acids

MDR serves as a building block for nucleotides and nucleic acids, impacting their structural integrity and functionality. The 2-deoxy modification is essential for the stability of DNA compared to RNA, as it lacks the hydroxyl group at the 2' position, which makes DNA less reactive and more stable under physiological conditions.

Interaction with Enzymes

MDR has been shown to interact with various enzymes involved in nucleotide metabolism. For instance, studies indicate that MDR can act as a substrate for deoxyribonucleoside kinases, which are pivotal in DNA synthesis and repair mechanisms .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with MDR:

  • Antiviral Activity : Research has indicated that ribofuranosides can exhibit antiviral properties by inhibiting viral replication mechanisms. MDR's structural similarity to natural nucleosides allows it to interfere with viral RNA synthesis .
  • Anticancer Potential : MDR has been investigated for its potential in cancer therapy. It can modulate cellular pathways involved in apoptosis and cell proliferation. For example, studies have shown that compounds derived from ribofuranosides can enhance the efficacy of chemotherapeutic agents by targeting specific cancer cell signaling pathways .
  • Immunomodulatory Effects : There is evidence suggesting that MDR can influence immune responses by acting on immune cell signaling pathways. This property may be harnessed for developing new immunotherapeutic strategies .

Case Study 1: Antiviral Efficacy

A study demonstrated that MDR derivatives exhibited significant antiviral activity against several RNA viruses. The mechanism was attributed to their ability to mimic natural substrates in viral replication processes, effectively inhibiting viral polymerases .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with MDR led to reduced cell viability and increased apoptosis rates. The compound was shown to activate caspase pathways, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl-2-deoxy-beta-D-ribofuranoside, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves selective protection/deprotection of hydroxyl groups. For example, benzoylation at the 3,5-positions (using benzoyl chloride) followed by deoxygenation at C2 via Barton-McCombie or radical-based methods is common. Reaction temperature and solvent polarity significantly impact regioselectivity and yield. Evidence from nucleoside synthesis analogs suggests that microwave-assisted methods can reduce reaction times and improve regioselectivity .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying regiochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof. For example, CAS registry data and structural descriptors in and highlight the importance of spectral databases for cross-referencing.

Q. What are common functionalization strategies for this compound in antiviral drug development?

  • Methodological Answer : Modifications at the 2-deoxy position (e.g., fluorination, trifluoromethylation) and glycosylation with nucleobases (e.g., cytosine, uracil) are prevalent. and describe analogous syntheses of 2-deoxyribofuranosyl nucleosides, emphasizing the use of protective groups (e.g., benzyl, acetyl) to prevent unwanted side reactions during coupling.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during benzoylation or acetylation of this compound?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects influencing reactivity at specific hydroxyl groups. Experimental validation via kinetic studies under varied conditions (e.g., solvent polarity, temperature) is essential. and describe regioselective benzoylation in related compounds, highlighting the role of steric hindrance from bulky protecting groups.

Q. What experimental approaches resolve contradictions in stability data for this compound under acidic or basic conditions?

  • Methodological Answer : Accelerated stability studies (e.g., forced degradation at elevated temperatures/pH) paired with HPLC-MS monitoring identify degradation pathways. For example, notes limitations in stability studies for similar carbohydrate derivatives, recommending lyophilization and inert-atmosphere storage to mitigate hydrolysis or oxidation.

Q. How can computational tools predict the glycosidic bond stability of this compound in nucleotide analogs?

  • Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model the conformational flexibility of the glycosidic bond. Free energy calculations (e.g., MM-PBSA) quantify stability differences between α/β anomers. provides structural data (SMILES, InChI) for validating computational models against experimental crystal structures.

Q. What strategies optimize the synthesis of 2-deoxyribofuranoside-containing oligosaccharides with minimal side products?

  • Methodological Answer : Solid-phase synthesis with iterative deprotection/coupling cycles minimizes side reactions. discusses microwave-assisted methods for analogous 2',3'-dideoxyribofuranosyl nucleosides, showing improved purity compared to traditional thermal heating.

Q. How do researchers reconcile discrepancies in biological activity data for this compound derivatives across cell lines?

  • Methodological Answer : Cross-validate assays (e.g., cytotoxicity, antiviral activity) using standardized protocols (e.g., MTT for viability, plaque reduction for antiviral effects). ’s methodology for 5-HMF studies (e.g., systematic literature search and meta-analysis) can be adapted to identify confounding variables (e.g., cell permeability, metabolic differences).

Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-18-6
Record name NSC68139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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